4-amino-1,1-dioxothiane-4-carboxylic acid

Overview

Description

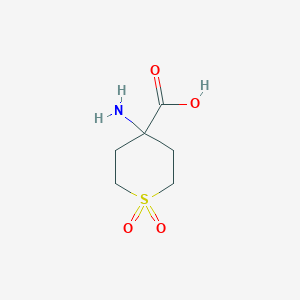

4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide is a heterocyclic compound with the molecular formula C6H11NO4S It is characterized by a six-membered ring containing sulfur and nitrogen atoms, with an amino group and a carboxylic acid group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1,1-dioxothiane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thiol with an amino acid derivative, followed by oxidation to introduce the dioxide functionality. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids, and the process may require specific temperature and pH control to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the dioxide functionality or reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperature, pH, and solvent choices to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials

Mechanism of Action

The mechanism of action of 4-amino-1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

4-Aminotetrahydro-2H-pyran-4-carboxylic acid: Similar structure but lacks the sulfur atom and dioxide functionality.

4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide: Contains a hydroxyl group instead of an amino group.

4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide: Contains an aminomethyl group instead of an amino group.

Uniqueness

4-Aminotetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide is unique due to its combination of sulfur and nitrogen atoms within the ring structure, along with the presence of both amino and carboxylic acid groups.

Biological Activity

4-Amino-1,1-dioxothiane-4-carboxylic acid (also referred to as 1,1-dioxothiane-4-carboxylic acid) is an organic compound characterized by its unique thiane ring structure and the presence of a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The structural formula of this compound includes a thiane ring with two oxygen atoms attached to the sulfur atom, along with an amino group and a carboxylic acid group. This configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇N₁O₃S₂ |

| Molecular Weight | 189.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. For instance, it has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the inhibition of thioredoxin reductase, an enzyme critical for maintaining redox balance in cells. This inhibition leads to increased oxidative stress within cancer cells, promoting cell death .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Thioredoxin Reductase Inhibition : The compound inhibits thioredoxin reductase, disrupting redox homeostasis and leading to increased oxidative stress in cells .

- Michael Addition Reactions : The presence of electron-withdrawing groups enhances the electrophilicity of the compound, facilitating reactions with nucleophiles that may contribute to its biological effects.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed that concentrations as low as 50 µg/mL inhibited bacterial growth significantly. The compound was particularly effective against multidrug-resistant strains .

Study 2: Anticancer Potential

In a separate investigation focused on cancer therapy, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated that treatment with 100 µM of the compound led to a reduction in cell viability by approximately 60%, with evidence of apoptosis observed through flow cytometry analysis .

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-1,1-dioxothiane-4-carboxylic acid, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example, analogous thiazolidine-4-carboxylic acid derivatives are synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt in CH₂Cl₂), followed by Boc deprotection using TFA . Reaction conditions such as temperature (ambient to 40°C), solvent polarity, and catalyst selection critically influence yield. Characterization of intermediates via TLC and column chromatography (hexane/ethyl acetate gradients) ensures purity . For the target compound, thiopyran ring formation with sulfone groups may require oxidation steps (e.g., H₂O₂/Na₂WO₄) to introduce the 1,1-dioxo moiety .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural elucidation. For instance, ¹H NMR can confirm the stereochemistry of the thiopyran ring and the presence of the amino/carboxylic acid groups. Chromatographic purity is assessed via reverse-phase HPLC with UV detection (λ = 210–254 nm), while melting point analysis validates crystallinity . Exact mass determination (e.g., 193.0102 g/mol via HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. What computational methods are used to predict the compound’s interactions with biological targets, such as enzymes or receptors?

Methodological Answer: Density Functional Theory (DFT) calculations and molecular docking simulations are employed to model binding affinities and conformational stability. For example, DFT optimizes the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps), while AutoDock or Schrödinger Suite predicts binding modes to targets like proteases or kinases. Molecular Dynamics (MD) simulations (e.g., GROMACS) further validate interactions over time, analyzing hydrogen bonding, hydrophobic contacts, and solvation effects . These methods require parameterization of the sulfone and amino groups for force field accuracy .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from assay variability. To address this:

- Standardize assays: Use validated protocols (e.g., NIH/ATPase assays for enzyme inhibition) with positive/negative controls.

- Control stereochemical purity: Chiral HPLC or X-ray crystallography ensures enantiomeric homogeneity, as racemic mixtures may skew results .

- Validate target engagement: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding kinetics and thermodynamics independently .

Q. What strategies are used to modify the compound’s structure to enhance metabolic stability or target selectivity?

Methodological Answer: Structural modifications focus on:

- Amino acid side-chain diversification: Introducing alkyl or aryl groups at the 4-position (e.g., via reductive amination) modulates lipophilicity and bioavailability .

- Sulfone group replacement: Substituting the dioxothiane moiety with bioisosteres (e.g., 1,2-dithiolane) may improve redox stability while retaining activity .

- Pro-drug approaches: Esterification of the carboxylic acid enhances membrane permeability, with enzymatic cleavage (e.g., esterases) releasing the active form .

Properties

IUPAC Name |

4-amino-1,1-dioxothiane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c7-6(5(8)9)1-3-12(10,11)4-2-6/h1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANFYQGRZWKLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595966 | |

| Record name | 4-Amino-1,1-dioxo-1lambda~6~-thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39124-27-1 | |

| Record name | 2H-Thiopyran-4-carboxylic acid, 4-aminotetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39124-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,1-dioxo-1lambda~6~-thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminotetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.